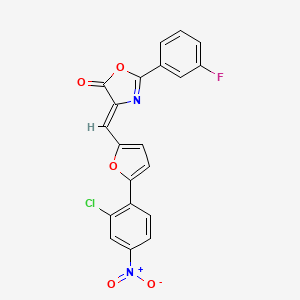
sodium 2-(2-aminophenyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 2-(2-aminophenyl)acetate is a chemical compound with the molecular formula C8H8NNaO3 . It is used for research and development purposes and is not intended for medicinal or household use .
Molecular Structure Analysis
The molecular structure of this compound consists of a sodium atom (Na) bonded to an acetate group (C2H3O2) and a 2-aminophenyl group (C6H5NH2) . The InChI code for this compound is 1S/C8H7NO3.Na/c9-6-4-2-1-3-5(6)7(10)8(11)12;/h1-4H,9H2,(H,11,12);/q;+1/p-1 .
Physical And Chemical Properties Analysis
This compound is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C . The molecular weight of this compound is 187.13 .
作用机制
Target of Action
Sodium 2-(2-aminophenyl)acetate, also known as Dapsone, is a sulfone drug that is active against a wide range of bacteria . Its primary targets are bacteria, particularly Mycobacterium leprae . The compound’s action against these bacteria is mainly due to its ability to inhibit folic acid synthesis in susceptible organisms .
Mode of Action
The compound’s mode of action is likely similar to that of the sulfonamides, which involves the inhibition of folic acid synthesis in susceptible organisms . This inhibition disrupts the bacteria’s ability to synthesize proteins necessary for their growth and reproduction, thereby stopping the spread of the infection .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of folic acid . Folic acid is crucial for the synthesis of nucleic acids and the metabolism of amino acids, which are essential for bacterial growth and reproduction . By inhibiting folic acid synthesis, the compound disrupts these pathways, leading to the death of the bacteria .
Pharmacokinetics
The pharmacokinetics of this compound, similar to Diclofenac, involves absorption, distribution, metabolism, and excretion (ADME) . After oral administration, it is absorbed in the gastrointestinal tract and distributed throughout the body . The compound is metabolized in the liver and excreted in the urine . The compound’s ADME properties impact its bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth and reproduction . This is achieved by disrupting the biochemical pathways necessary for the synthesis of folic acid, a vital component for bacterial protein synthesis . Consequently, the bacteria are unable to grow and reproduce, leading to their death and the resolution of the infection .
实验室实验的优点和局限性
Sodium 2-(2-aminophenyl)acetate has several advantages for laboratory experiments. It is a relatively low cost compound that is widely available. In addition, it is a stable compound that is soluble in water, making it easy to use in aqueous solutions. However, this compound has some limitations for laboratory experiments. It is a weak acid and can be easily neutralized by bases, which can affect the outcome of the experiment. In addition, this compound can be toxic if ingested or inhaled, and should be handled with care.
未来方向
Sodium 2-(2-aminophenyl)acetate has several potential future directions. It can be used in the development of new drugs and treatments for various diseases and disorders. It can also be used in the development of new analytical techniques and methods for the detection and quantification of various compounds. In addition, this compound can be used in the development of new biocatalysts and enzymes for various biochemical processes. Finally, this compound can be used in the development of new materials and technologies for various applications.
合成方法
Sodium 2-(2-aminophenyl)acetate can be synthesized using two different methods. The first method involves the reaction of 2-aminobenzoic acid with sodium hydroxide in aqueous solution. This reaction yields this compound as the desired product. The second method involves the reaction of 2-aminobenzoic acid with sodium acetate in aqueous solution. This reaction yields this compound as the desired product.
科学研究应用
Sodium 2-(2-aminophenyl)acetate has been widely used in the scientific community for numerous research applications. It has been used as a building block in organic synthesis for the preparation of various compounds. It has also been used as a reagent in analytical chemistry for the detection and quantification of various compounds. In addition, this compound has been used in biochemistry for the study of enzyme-catalyzed reactions and other biochemical processes.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for sodium 2-(2-aminophenyl)acetate involves the reaction of 2-aminophenylacetic acid with sodium hydroxide.", "Starting Materials": [ "2-aminophenylacetic acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve 2-aminophenylacetic acid in water.", "Add sodium hydroxide to the solution and stir.", "Heat the mixture to 60-70°C for 2-3 hours.", "Cool the mixture and filter the precipitate.", "Wash the precipitate with water and dry it.", "Dissolve the dried precipitate in water and add sodium hydroxide to adjust the pH to 7-8.", "Filter the solution and evaporate the solvent to obtain sodium 2-(2-aminophenyl)acetate." ] } | |
CAS 编号 |
64462-12-0 |
分子式 |
C8H8NNaO2 |
分子量 |
173.1 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



